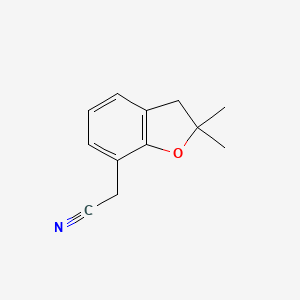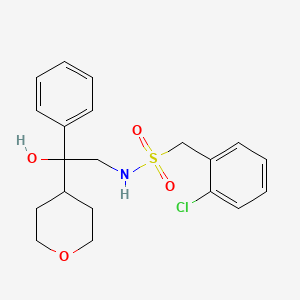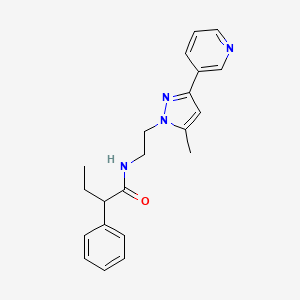
1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of 1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is 421.497. For a detailed molecular structure analysis, you would need to refer to the compound’s specific spectral data, including 1H and 13C NMR, LCMS, and IR .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including spectroscopic techniques. Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
A critical aspect of the research into compounds related to "1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide" involves their synthesis and subsequent biological evaluation. Studies have demonstrated the synthesis of novel compounds with potential as antimicrobial agents, highlighting the versatility of this scaffold in generating bioactive molecules. For instance, Jadhav et al. (2017) synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides, showing moderate to good activities against tested bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Antimycobacterial Activity
Patel et al. (2011) explored the antimycobacterial activity of novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines, finding that certain compounds were as potent as ethambutol in inhibiting Mycobacterium tuberculosis (Patel, Kumari, Rajani, & Chikhalia, 2011).
Serotonin Receptor Antagonism
Research into the pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists has shown that compounds within this class can exhibit significant biological activity, suggesting potential applications in the treatment of conditions modulated by 5-HT3 receptors (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Anticancer Activity
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) demonstrate the potential of such compounds in cancer therapy. These derivatives were tested for growth inhibitory properties against various cancer cell lines, with some compounds exhibiting potent cytotoxicity (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Future Directions
properties
IUPAC Name |
1-[8-[(3,5-dimethoxyphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-19-12-16(13-20(14-19)30-2)15-31-21-5-3-4-17-6-7-22(26-23(17)21)27-10-8-18(9-11-27)24(25)28/h3-7,12-14,18H,8-11,15H2,1-2H3,(H2,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDGAZHJCXZMDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)
![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)
![2-[6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2392613.png)

![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)
![N-(2-chlorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2392618.png)

![5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2392621.png)
![Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B2392623.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)

